molecular formula C18H16BrN7O3S2 B4151986 ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

Cat. No.: B4151986
M. Wt: 522.4 g/mol
InChI Key: APPIJVDUINERCM-UHFFFAOYSA-N
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Description

Ethyl [5-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a triazinoindole core, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 8-bromo-5-methylindole with thiosemicarbazide to form the triazinoindole core. This intermediate is then reacted with ethyl bromoacetate under basic conditions to introduce the ethyl ester group. The final step involves the acetylation of the thiadiazolyl group using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

Scientific Research Applications

Ethyl [5-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, as an iron chelator, it binds to ferrous ions, inhibiting their availability to cancer cells and inducing apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid

Uniqueness

Ethyl [5-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 2-[5-[[2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN7O3S2/c1-3-29-14(28)7-13-22-25-18(31-13)20-12(27)8-30-17-21-16-15(23-24-17)10-6-9(19)4-5-11(10)26(16)2/h4-6H,3,7-8H2,1-2H3,(H,20,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPIJVDUINERCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{5-[2-({8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

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